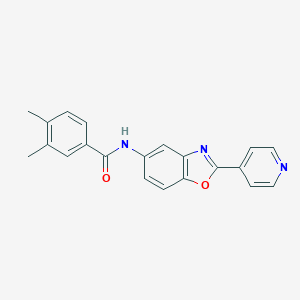
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of certain enzymes that are involved in the development of certain diseases. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. By inhibiting the activity of these kinases, this compound can prevent the growth and proliferation of cancer cells and the development of certain diseases.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of certain kinases, which can prevent the growth and proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which can help to prevent the development of certain diseases.
実験室実験の利点と制限
The advantages of using 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in laboratory experiments include its potential applications in the development of new drugs for the treatment of various diseases. Additionally, this compound has been found to exhibit antitumor activity and can inhibit the activity of certain enzymes that are involved in the development of certain diseases. The limitations of using this compound in laboratory experiments include the need for further studies to determine its safety and efficacy in humans.
将来の方向性
The future directions for the study of 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide include the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. The potential applications of this compound in the development of new drugs for the treatment of various diseases make it a promising area of research for the future.
合成法
The synthesis of 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been achieved by various methods. One of the methods involves the reaction of 2-aminopyridine, 2-hydroxybenzaldehyde, and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification. Another method involves the reaction of 2-aminopyridine, 2-hydroxybenzaldehyde, and 4-(chloromethyl)benzoic acid in the presence of potassium carbonate and DMF. The reaction mixture is heated at reflux for several hours, and the product is obtained by filtration and purification.
科学的研究の応用
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the development of certain diseases. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
特性
製品名 |
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
|---|---|
分子式 |
C26H19N3O3 |
分子量 |
421.4 g/mol |
IUPAC名 |
4-phenylmethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C26H19N3O3/c30-25(19-8-11-22(12-9-19)31-17-18-5-2-1-3-6-18)28-21-10-13-24-23(15-21)29-26(32-24)20-7-4-14-27-16-20/h1-16H,17H2,(H,28,30) |
InChIキー |
VJUFMRNNDHOKFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
